3-(1,5-Naphthyridin-3-yl)benzonitrile
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Overview
Description
3-(1,5-Naphthyridin-3-yl)benzonitrile is a heterocyclic compound that features a naphthyridine ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to form the naphthyridine ring .
Industrial Production Methods
Industrial production of 3-(1,5-naphthyridin-3-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Naphthyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced naphthyridine derivatives .
Scientific Research Applications
3-(1,5-Naphthyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(1,5-naphthyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions.
Quinoline: A heterocyclic compound with a similar structure but different nitrogen atom arrangement.
Isoquinoline: Similar to quinoline but with a different position of the nitrogen atom.
Uniqueness
3-(1,5-Naphthyridin-3-yl)benzonitrile is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring and the presence of the benzonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C15H9N3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(1,5-naphthyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3/c16-9-11-3-1-4-12(7-11)13-8-15-14(18-10-13)5-2-6-17-15/h1-8,10H |
InChI Key |
GOWMBIHHRVFADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=CC=N3)N=C2)C#N |
Origin of Product |
United States |
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